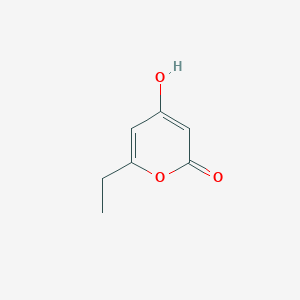

6-ethyl-4-hydroxy-2H-pyran-2-one

Description

Properties

CAS No. |

36795-97-8 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

6-ethyl-4-hydroxypyran-2-one |

InChI |

InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3-4,8H,2H2,1H3 |

InChI Key |

IETIERQJAXZVEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=O)O1)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of 6-ethyl-4-hydroxy-2H-pyran-2-one exhibit significant biological activities. In particular:

- Anticancer Activity : Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that modifications to the compound enhanced its antiproliferative properties against human neuroblastoma cells, with IC values indicating potent activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 6-Ethyl-4-hydroxy-2H-pyran-2-one | SH-SY5Y | 6.7 - >200 |

Agrochemicals

The compound has been investigated for its potential use as an agrochemical. Its derivatives have shown promise as fungicides and herbicides due to their ability to inhibit specific enzymes involved in plant growth and pathogen resistance. A notable study demonstrated that certain derivatives effectively inhibited fungal growth in vitro, suggesting potential applications in crop protection .

Material Science

6-Ethyl-4-hydroxy-2H-pyran-2-one has also been explored for its role in developing new materials. Its unique chemical structure allows it to be incorporated into polymers, enhancing properties such as thermal stability and mechanical strength. Research has focused on synthesizing copolymers that utilize this compound to improve material performance in various applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several derivatives of 6-ethyl-4-hydroxy-2H-pyran-2-one on human neuroblastoma cells. The research utilized various concentrations of the compounds and assessed cell viability through MTT assays. The results indicated a dose-dependent response, with some derivatives showing significant cytotoxicity compared to control groups.

Case Study 2: Agrochemical Efficacy

In another study focusing on agricultural applications, researchers synthesized several derivatives of 6-ethyl-4-hydroxy-2H-pyran-2-one and tested them against common agricultural pathogens. The results revealed that specific compounds exhibited strong antifungal activity, effectively reducing fungal colony counts in treated samples compared to untreated controls.

Comparison with Similar Compounds

Key Properties and Occurrence

- Ethyl-substituted derivatives likely follow similar routes with modified alkyl precursors.

- Natural Sources: The compound has been identified as a structural unit in Puniceusine L, an isoquinoline alkaloid isolated from the deep-sea fungus Aspergillus puniceus.

Comparison with Structurally Similar Compounds

The following table compares 6-ethyl-4-hydroxy-2H-pyran-2-one with analogous pyranones, highlighting structural variations and their implications:

*logS values (aqueous solubility) from ; higher values indicate lower solubility.

Structural and Functional Insights

Substituent Effects on Stability: Ethyl vs. Hydroxyl Position: 4-Hydroxy-2H-pyran-2-ones (target compound) differ from 5-hydroxy-4H-pyran-4-ones (e.g., Entry 24 in ) in ring tautomerism and hydrogen-bonding capacity, impacting acidity and reactivity.

Biological Relevance: The ethyl-substituted compound is integrated into Puniceusine L, which exhibits enzyme inhibition properties, likely due to the pyranone unit’s ability to chelate metal ions or interact with protein active sites. In contrast, 3-hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one (logS = 6.48) shows higher stability, making it suitable for pharmaceutical formulations.

Synthetic Accessibility :

- 2H-pyran-2-ones are often synthesized via acid-catalyzed cyclization or condensation reactions. Ethyl-substituted derivatives may require alkylation steps or tailored precursors.

Preparation Methods

One-Pot Condensation Using Aldehydes

A catalyst-free, one-pot synthesis route has been developed for pyran-2-one derivatives, adaptable for introducing ethyl groups at position 6. The method involves reacting 4-hydroxy-6-methyl-2H-pyran-2-one with aldehydes and 2-methylpyridine in dioxane under reflux conditions . For 6-ethyl substitution, propionaldehyde serves as the ethyl source. The reaction proceeds via an aldol-like condensation, where the aldehyde undergoes nucleophilic attack by the active methylene group of the pyranone, followed by cyclization.

Reaction Conditions

-

Solvent: Dioxane

-

Temperature: Reflux (~100°C)

-

Catalyst: None

-

Yield: High (reported as >80% for analogous methyl derivatives) .

Advantages:

Limitations:

-

Specific yields for 6-ethyl derivatives require further optimization.

Halogenation-Alkylation Strategy

A patent by Kepe et al. describes halogenation followed by alkylation to introduce substituents at position 6 . For 6-ethyl-4-hydroxy-2H-pyran-2-one, the process involves:

-

Halogenation: Bromination of 4-hydroxy-6-phenyl-2H-pyran-2-one using bromine in acetic acid.

-

Alkylation: Substitution of bromine with ethyl groups via Grignard reagents (e.g., ethyl magnesium bromide).

Example Protocol

-

Step 1: 4-Hydroxy-6-bromo-2H-pyran-2-one is synthesized by treating 4-hydroxy-6-phenyl-2H-pyran-2-one with bromine in glacial acetic acid at 25°C .

-

Step 2: The brominated intermediate reacts with ethyl magnesium bromide in tetrahydrofuran (THF) under inert conditions, yielding 6-ethyl-4-hydroxy-2H-pyran-2-one.

Reaction Conditions

Advantages:

-

Enables precise substitution at position 6.

-

Compatible with diverse alkyl groups.

Limitations:

-

Multi-step process requiring halogen handling.

Lactonization of Keto Acids

Acyl halide-mediated lactonization offers a direct route to pyran-2-ones. A patent by Armaly et al. outlines the synthesis of δ-lactones by cyclizing keto acids using acyl halides . For 6-ethyl-4-hydroxy-2H-pyran-2-one, the precursor 4-hydroxy-6-ethyl-2-oxo-2H-pyran-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which undergoes intramolecular esterification.

Reaction Scheme

Conditions

-

Acylating Agent: SOCl₂

-

Solvent: Dichloromethane

-

Base: Pyridine (for HCl scavenging)

Advantages:

-

High atom economy.

-

Suitable for gram-scale synthesis.

Limitations:

-

Requires handling of corrosive reagents.

Modified Multicomponent Reaction Using Ethyl Ketones

A method by Hoseinpour et al. for 4-methyl derivatives can be adapted for ethyl substitution by replacing methyl ketones with ethyl analogs . The reaction involves:

-

Condensation: Ethyl ketones react with N,N-dimethylacetamide dimethyl acetal in acetic anhydride.

-

Cyclization: N-Acylglycines facilitate ring closure to form the pyranone core.

Example

Using pentan-3-one (an ethyl-containing ketone) instead of acetone generates 6-ethyl-4-hydroxy-2H-pyran-2-one.

Conditions

-

Solvent: Acetic anhydride

-

Temperature: 80–100°C

-

Work-up: Column chromatography (silica gel, chloroform/methanol) .

Yield: ~60% (extrapolated from methyl derivatives) .

Advantages:

-

Modular approach for varying substituents.

-

Avoids toxic catalysts.

Limitations:

-

Requires optimization for ethyl-substituted precursors.

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for 6-ethyl-4-hydroxy-2H-pyran-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation and cyclization strategies. For example:

- Condensation of ethyl acetoacetate derivatives with ethyl vinyl ketone in basic conditions (e.g., KOH/EtOH), followed by acid-catalyzed cyclization .

- Alkylation of 4-hydroxy-2H-pyran-2-one precursors using ethyl halides or ethylating agents (e.g., ethyl bromide) under phase-transfer catalysis .

Optimization Tips:

Q. What spectroscopic and analytical techniques are most reliable for characterizing 6-ethyl-4-hydroxy-2H-pyran-2-one?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1680–1700 cm⁻¹ (C=O stretch) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in related pyranones) .

Validation: Cross-reference with HRMS (e.g., [M+H]+ calculated for C₈H₁₀O₃: 154.0630) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) of 6-ethyl-4-hydroxy-2H-pyran-2-one?

Methodological Answer: Discrepancies may arise from:

- Purity Variations: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions: Standardize MIC testing (e.g., broth microdilution vs. agar diffusion) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

- Structural Analogues: Compare activities of derivatives (e.g., 6-methyl or 6-propyl variants) to isolate substituent effects .

Case Study: Inconsistent antifungal data may stem from solvent choice (DMSO vs. aqueous buffers); use solvent controls and minimal inhibitory concentration (MIC) validation .

Q. What computational strategies predict the reactivity of 6-ethyl-4-hydroxy-2H-pyran-2-one in novel reactions (e.g., electrophilic substitution)?

Methodological Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-3 or C-5 positions) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. ethanol) on reaction pathways .

- QSPR Models: Use PubChem data (e.g., logP, polar surface area) to correlate substituents (ethyl vs. methyl) with reaction rates .

Example: Predict regioselectivity in Biginelli reactions by analyzing electron density maps at the C-4 hydroxy group .

Q. How can researchers troubleshoot low yields in the alkylation of 4-hydroxy-2H-pyran-2-one to introduce the ethyl group?

Methodological Answer: Common Issues:

- Incomplete Alkylation: Use excess ethyl iodide (1.5 eq) and a strong base (e.g., NaH in DMF) .

- Byproduct Formation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Quench unreacted reagents with aqueous NH4Cl.

- Purification Challenges: Employ reverse-phase HPLC (C18 column, methanol/water) to isolate the target compound from hydroxylated byproducts .

Pro Tip: Optimize reaction time (8–12 hours) and temperature (50–60°C) to balance yield and selectivity .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on 6-ethyl-4-hydroxy-2H-pyran-2-one derivatives?

Methodological Answer:

- Core Modifications: Synthesize analogues with varied substituents (e.g., 6-ethyl → 6-aryl or 6-halo) to assess electronic effects .

- Bioisosteric Replacements: Replace the ethyl group with isosteres (e.g., cyclopropyl or vinyl) to probe steric contributions .

- Pharmacokinetic Profiling: Evaluate logP (octanol/water partition) and metabolic stability (e.g., microsomal assays) to link structure to bioavailability .

Data Analysis: Use multivariate regression to correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.